![molecular formula C18H14N4O3S B6566942 methyl 3-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate CAS No. 1021223-25-5](/img/structure/B6566942.png)
methyl 3-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate
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Description
Methyl 3-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a useful research compound. Its molecular formula is C18H14N4O3S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is 366.07866149 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 3-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Alkylation of these salts leads to the esters of N-(7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-2-yl)dithiocarbamic and diesters of (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-2-yl)iminodithiocarbonic acids .
- Diuretics : Compounds related to this family have diuretic properties .
- Anxiolytics : Some derivatives may exhibit anxiolytic effects .
- Antitumor Potential : Researchers have explored these compounds as potential antitumor agents .
- Acetylcholinesterase Inhibitors : Certain derivatives show promise in countering Alzheimer’s disease .
- Antiapoptotic Proteins : The Bcl-2 family of proteins, involved in cell survival, may be affected by these compounds .
- Amino Group Reactions : Investigations include reactions at the amino group with benzoyl chloride and chloroformates .
- Bromination : The pyrimidine fragment of 7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine can undergo bromination .
Synthesis and Structure
Biological and Pharmacological Applications
Chemical Transformations
Sulfide Synthesis
properties
IUPAC Name |
methyl 3-[(7-methyl-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-10-6-7-14-13(8-10)15(23)22-18(20-14)26-17(21-22)19-12-5-3-4-11(9-12)16(24)25-2/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIACPACTDENND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=CC(=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate |
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